Incadronate

描述

属性

IUPAC Name |

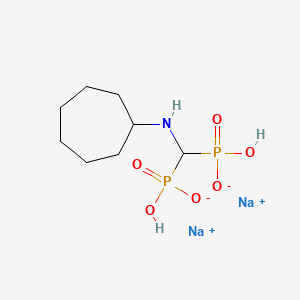

disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSJAAWOSGCAFV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NNa2O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

-

Condensation : Cycloheptylamine reacts with triethyl orthoformate and dialkyl phosphite in the presence of 18-crown-6 and K₂CO₃.

-

Phosphorylation : The intermediate undergoes bisphosphorylation using triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) and triethyl phosphite.

-

Hydrolysis : The product is hydrolyzed to yield incadronic acid.

Table 1: Reaction Conditions for One-Pot Synthesis

| Entry | Substrate | Nu (eq.) | Temp. (°C) | Time (days) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3a | 1.2 | rt | 2 | 94 |

| 2 | 3b | 1.2 | rt | 3 | 74 |

| 3 | 3c | 1.2 | -10 | 2 | 93 |

This method achieves yields exceeding 90% under optimized conditions, with minimal byproduct formation.

Preparation of this compound Disodium Salt

Incadronic acid is neutralized with sodium hydroxide to form the disodium salt. Patents describe two approaches:

Table 2: Comparison of Neutralization Methods

| Parameter | Method A | Method B |

|---|---|---|

| Temperature (°C) | 25–30 | 20–50 |

| pH Range | 4.3–4.5 | 4.5–5.5 |

| Yield (%) | 85–90 | 75–80 |

| Purity (%) | >98 | >95 |

Method A offers higher yields due to precise pH control, while Method B avoids alkaline conditions, suitable for labile intermediates.

Formation of Calcium this compound Complexes

Calcium complexes enhance this compound’s stability and bioavailability. The preparation involves reacting incadronic acid with calcium salts under varying pH and temperature.

Procedure:

-

Mixing : Incadronic acid (0.03 mmol) and calcium chloride (0.03 mmol) are dissolved in 10 mL water.

-

pH Adjustment : HCl or NaOH is added to achieve pH 2–5.

-

Crystallization : The solution is heated at 20–150°C for 24–48 hours, yielding colorless crystals.

Table 3: Calcium Salt Screening for Complex Formation

| Calcium Salt | pH | Temp. (°C) | Time (h) | Crystal Morphology |

|---|---|---|---|---|

| CaCl₂ | 2 | 20 | 48 | Large transparent flakes |

| Ca(OH)₂ | 4 | 80 | 36 | Thin rectangular prisms |

| Ca(NO₃)₂ | 5 | 150 | 24 | Small regular crystals |

Higher temperatures reduce reaction time but may compromise crystal integrity.

Pharmaceutical Formulation via Fluidized-Bed Granulation

To ensure uniform drug distribution, this compound is formulated using fluidized-bed granulation.

Process:

-

Mixing : this compound sodium (1.0–2.5 mg), lactose, and polyvinyl pyrrolidone (PVP) are blended in a high-speed mixer.

-

Granulation : Water is sprayed into the mixture to form granules, which are dried and sieved.

-

Tableting/Capsuling : Granules are mixed with disintegrants (e.g., cross-linked PVP) and lubricants (e.g., stearic acid) before compression.

Table 4: Formulation Parameters for 1.0 mg Capsules

| Component | Quantity (mg) | Function |

|---|---|---|

| Na-Incadronate | 1.0 | Active ingredient |

| Lactose | 7934.76 | Filler |

| PVP | 202.50 | Binder |

| Cross-linked PVP | 562.50 | Disintegrant |

| Stearic acid | 180.00 | Lubricant |

This method achieves content uniformity within ±5% and dissolution rates exceeding 85% in 30 minutes.

Comparative Analysis of Methods

Efficiency and Scalability:

-

Synthetic Routes : One-pot synthesis offers the highest yield (93%) but requires specialized reagents.

-

Neutralization : Method A is preferred for industrial-scale production due to shorter reaction times.

-

Formulation : Fluidized-bed granulation ensures batch consistency but involves multi-step processing.

化学反应分析

反应类型: 依卡膦酸主要经历双膦酸盐典型的反应,包括:

水解: 该化合物可以在酸性或碱性条件下水解。

络合: 依卡膦酸可以与金属离子形成络合物,这对其生物活性很重要。

常用试剂和条件:

水解: 酸性或碱性条件。

络合: 钙或镁等金属离子。

主要生成产物:

水解产物: 磷酸衍生物。

络合产物: 金属-双膦酸盐络合物。

科学研究应用

Treatment of Hypercalcemia of Malignancy

Incadronate has been investigated for its efficacy in treating hypercalcemia associated with malignancies. A Phase III study in Japan demonstrated that this compound significantly reduced corrected serum calcium levels in patients suffering from malignancy-associated hypercalcemia (MAH) .

Management of Bone Metastases

The compound has shown promise in managing bone metastases from various cancers, including myeloma and leukemia. Its ability to inhibit osteoclast-mediated bone resorption helps mitigate skeletal-related events (SREs) in patients with bone metastases .

Osteoporosis Treatment

This compound is also being explored for its potential benefits in osteoporosis management. The drug has demonstrated effectiveness in increasing bone mineral density (BMD) and reducing fracture risk, making it a candidate for long-term therapy in osteoporotic patients .

Efficacy Studies

A comprehensive review highlighted that this compound significantly improves outcomes for patients with conditions involving excessive bone resorption. In particular, it was noted that the drug could enhance osteocyte and osteoblast viability, thereby supporting bone health .

Table 1: Summary of Clinical Trials Involving this compound

| Study Reference | Condition Treated | Key Findings |

|---|---|---|

| Hypercalcemia | Reduced serum calcium levels significantly | |

| Osteoporosis | Increased BMD and reduced fracture risk | |

| Bone Metastases | Decreased incidence of SREs |

Case Reports

Several case reports have documented the successful use of this compound in patients with advanced malignancies experiencing severe hypercalcemia. These reports indicated rapid normalization of calcium levels following treatment initiation, underscoring the drug's effectiveness in acute settings.

作用机制

依卡膦酸通过与骨骼中的羟基磷灰石结合发挥作用,在骨吸收过程中被破骨细胞吸收。 该化合物通过抑制甲羟戊酸途径,特别是靶向法呢基焦磷酸合酶等酶,来破坏破骨细胞的功能 . 这种抑制阻止了 GTP 结合蛋白的异戊二烯化,导致破骨细胞凋亡和骨吸收减少 .

类似化合物:

- 阿仑膦酸盐

- 利塞膦酸盐

- 唑来膦酸盐

比较: 与其他含氮双膦酸盐一样,依卡膦酸通过靶向甲羟戊酸途径抑制骨吸收。 它在诱导造血肿瘤细胞凋亡和激活半胱天冬酶方面表现出独特的特性,这进一步促进了其治疗效果 . 与其他双膦酸盐相比,依卡膦酸特别被研究用于其在治疗更广泛的癌症和恶性肿瘤相关的高钙血症方面的潜力 .

相似化合物的比较

Comparison with Similar Bisphosphonates

Potency and Mechanisms of Action

Incadronate shares structural and functional similarities with other N-BPs, such as zoledronate, ibandronate, and pamidronate. However, its potency and mechanistic nuances differ:

- Potency : Zoledronate is ~2× more potent than this compound in inhibiting osteoclast proliferation . Newer compounds, such as 1,rac-6 and 11, exhibit IC50 values of 0.1 nM, surpassing both .

- Mechanistic Differences : While zoledronate and ibandronate primarily inhibit FPPS, this compound uniquely suppresses SQS, a key enzyme in cholesterol biosynthesis, in addition to blocking the mevalonate pathway . This dual action may explain its broader anti-resorptive and anti-tumor effects .

Clinical Efficacy

- Bone Metastasis : In breast cancer patients, this compound reduced bone pain (45% response rate) and tumor markers (56% reduction) with fewer renal side effects compared to pamidronate . Zoledronate, however, demonstrates superior efficacy in delaying skeletal-related events across cancers .

- Fracture Healing : High-dose this compound delays fracture healing but preserves long-term mechanical integrity, a trait shared with other bisphosphonates .

- Anti-Tumor Effects : this compound induces apoptosis in myeloma and prostate cancer cells via caspase-3 activation and focal adhesion kinase dephosphorylation . Zoledronate exhibits stronger FPPS inhibition, enhancing anti-tumor synergy with chemotherapy .

Structural and Functional Advantages

- Lipophilicity : this compound’s lipophilic nature enhances bone mineral affinity and intracellular uptake, improving SQS inhibition in macrophages and tumor cells .

生物活性

Incadronate, a second-generation bisphosphonate, is primarily used for its anti-resorptive properties in bone metabolism. It is particularly effective in treating conditions associated with excessive bone resorption, such as osteoporosis, hypercalcemia, and pain from bone metastases. This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, and clinical applications through various studies and case analyses.

This compound functions by inhibiting osteoclast activity, which is crucial for bone resorption. Upon administration, it accumulates in the bone and is taken up by mature osteoclasts, where it is converted into an inactive form. This process leads to a decrease in plasma calcium levels due to suppressed bone resorption .

Key Findings:

- Concentration in Bone : After intravenous administration, this compound concentrates significantly in the bone, demonstrating a long duration of action against hypercalcemia .

- Pharmacodynamic Model : A pharmacodynamic model was developed to analyze the relationship between this compound concentration in the bone and plasma calcium levels, confirming its efficacy in long-term antihypercalcemic therapy .

Long-term Treatment Effects

A three-year study involving beagles demonstrated significant suppression of trabecular activation rates (56% in low-dose and 67% in high-dose groups) without impairing mineralization. The study utilized microcomputed tomography (micro-CT) to assess changes in bone microarchitecture and mechanical properties .

Summary of Long-term Effects:

- Trabecular Bone Volume : Increased significantly in both treatment groups.

- Mechanical Strength : Enhanced vertebral strength observed in the high-dose group.

- Microdamage Accumulation : Noted increase in microdamage despite improved bone mass .

Comparative Efficacy with Other Bisphosphonates

This compound's effectiveness has been compared with other bisphosphonates like pamidronate. A meta-analysis indicated no significant differences between this compound and pamidronate regarding pain relief in patients with bone metastasis .

Table 1: Comparative Efficacy of this compound vs. Pamidronate

| Study | Treatment Group | Sample Size | Effectiveness Rate | Side Effects |

|---|---|---|---|---|

| Mo C et al. (2011) | This compound | 28 | 90% pain reduction | Fever (9 cases) |

| Liu ZH et al. (2014) | Pamidronate | 40 | 85% pain reduction | Fever (6 cases) |

| Wang L et al. (2003) | This compound | 23 | 88% pain reduction | Fever (11 cases) |

Case Study Overview

A notable case involved a 50-year-old female diagnosed with metastatic breast cancer who received this compound as part of her treatment regimen. The patient's response to treatment was monitored through regular assessments of serum calcium levels and overall quality of life indicators.

Key Outcomes:

- Pain Management : Significant reduction in pain levels post-treatment.

- Quality of Life : Improvement noted as per patient-reported outcomes.

Discussion on Side Effects

While this compound is generally well-tolerated, some patients experienced mild side effects such as fever and transient liver function abnormalities. However, these were less severe compared to other bisphosphonates .

常见问题

Q. What is the molecular mechanism by which Incadronate inhibits cancer cell migration and invasion?

this compound exerts its anti-migratory effects by blocking lysophosphatidic acid (LPA)-mediated activation of Rho GTPases, which are critical regulators of cytoskeletal dynamics and cell motility. This inhibition disrupts actin polymerization and reduces invasive potential in pancreatic cancer cells . Methodologically, researchers can validate this mechanism using Rho activity assays (e.g., G-LISA) and immunofluorescence to visualize cytoskeletal changes .

Q. How does this compound induce apoptosis in cancer cells, and what biomarkers are used to assess this effect?

this compound triggers apoptosis via mitochondrial pathways, evidenced by caspase-3/7 activation, DNA fragmentation, and changes in Bcl-2/Bax ratios. In vitro studies employ flow cytometry (Annexin V/PI staining) and Western blotting to quantify apoptotic markers . Researchers should also measure reactive oxygen species (ROS) levels, as this compound’s pro-apoptotic effects may correlate with oxidative stress .

Q. What are the key synthetic pathways for this compound, and how can purity be ensured during synthesis?

this compound is synthesized from cycloheptylamine, diethyl phosphite, and triethyl orthoformate through a two-step reaction. Critical quality control steps include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to ensure stoichiometric accuracy. Thermal analysis (e.g., DSC) further confirms stability .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in metastatic pancreatic cancer models?

Experimental design must address:

- Dosage optimization : Preclinical studies in mice suggest starting with intraperitoneal administration at 1–3 mg/kg, adjusted based on toxicity profiles .

- Endpoint selection : Quantify tumor burden via bioluminescence imaging and assess ascites volume as a metastasis marker .

- Control groups : Include untreated cohorts and bisphosphonate comparators (e.g., zoledronate) to isolate this compound-specific effects .

Q. What methodological strategies resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies may arise from variations in LPA receptor expression or drug bioavailability. To address this:

- Perform pharmacokinetic profiling to compare tissue-specific drug accumulation.

- Use isogenic cell lines with CRISPR-mediated LPA receptor knockouts to isolate pathway dependencies .

- Apply meta-analysis to aggregate data from multiple studies, controlling for variables like dosing schedules and tumor microenvironments .

Q. How can researchers ensure reproducibility when studying this compound’s anti-resorptive and anti-tumor effects?

- Standardize assays : Use identical cell lines (e.g., PANC-1 for pancreatic cancer) and validate protocols for migration (Boyden chamber) and bone resorption (pit formation assays) .

- Data transparency : Share raw datasets (e.g., apoptosis quantification, Rho activity) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the limitations of using 2D in vitro models to study this compound’s effects on tumor metastasis?

2D models lack the 3D extracellular matrix interactions critical for metastatic behavior. Researchers should complement these with:

- 3D spheroid assays to mimic tumor-stroma interactions.

- Organoid models derived from patient-derived xenografts (PDXs) for clinical relevance .

Methodological Guidance

Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical significance .

Q. How should researchers address ethical considerations in preclinical this compound studies?

- Follow ARRIVE guidelines for animal welfare, including humane endpoints and minimal sample sizes.

- Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .

Data Presentation and Reporting

Q. What visualization tools effectively communicate this compound’s dual anti-tumor and anti-resorptive effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。